2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide
CAS No.: 923201-10-9
Cat. No.: VC8451083
Molecular Formula: C22H22ClFN4O3
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923201-10-9 |
|---|---|
| Molecular Formula | C22H22ClFN4O3 |
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | 2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H22ClFN4O3/c23-16-6-4-15(5-7-16)13-28-20(30)22(26-21(28)31)8-10-27(11-9-22)14-19(29)25-18-3-1-2-17(24)12-18/h1-7,12H,8-11,13-14H2,(H,25,29)(H,26,31) |
| Standard InChI Key | CSFFFLZFDSKSAH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F |
| Canonical SMILES | C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F |
Introduction
Potential Applications
Based on its structure, this compound may have applications in:
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Pharmaceuticals: The presence of spirocyclic systems and halogenated aromatics suggests potential as an anti-inflammatory, anticancer, or antimicrobial agent.
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Molecular Docking Studies: The compound's functional groups could make it a candidate for computational studies targeting enzymes or receptors like kinases or G-protein-coupled receptors.
Synthesis
While specific synthesis details are unavailable, the compound likely involves:
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Formation of the spirocyclic core through cyclization reactions.
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Introduction of the chlorophenyl and fluorophenyl groups via nucleophilic substitution or coupling reactions.
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Final functionalization to form the acetamide group.
Analytical Characterization
To confirm the structure and purity of the compound, standard techniques would be employed:
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NMR Spectroscopy (1H and 13C): To identify chemical environments and confirm connectivity.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To detect functional groups like amides and aromatic rings.
Biological Evaluation
The compound's pharmacological properties could be assessed through:
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In vitro assays: Testing against bacterial strains, cancer cell lines, or inflammatory markers.
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Molecular docking: Simulating interactions with biological targets to predict binding affinity.
Hypothetical Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C20H21ClFN5O2 |
| Molecular Weight | ~417 g/mol |
| Solubility | Likely soluble in organic solvents |
| Predicted Activity | Anticancer, anti-inflammatory |
| Analytical Methods | NMR, MS, IR |
If you have access to experimental data or specific studies on this compound, more precise insights can be provided regarding its synthesis, characterization, and biological activity.
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